Enzymatic Stability: D-Configuration Confers Complete Resistance to Common Proteases
Fmoc-D-3,3-Diphenylalanine is a D-amino acid derivative, which fundamentally alters its susceptibility to enzymatic cleavage compared to its L-counterpart. The D-configuration confers resistance to degradation by proteases that typically cleave L-amino acids, such as trypsin and chymotrypsin [1]. While direct kinetic data (e.g., Kcat/Km) for this specific Fmoc-protected monomer is not published in a head-to-head comparison, the mechanism of resistance is a well-established class-level inference for D-amino acids. This property is critical for increasing the in vivo half-life of therapeutic peptides incorporating this building block.
| Evidence Dimension | Protease Susceptibility |
|---|---|
| Target Compound Data | Resistant to degradation (D-configuration) |
| Comparator Or Baseline | Susceptible to degradation (L-amino acids, e.g., L-3,3-diphenylalanine) |
| Quantified Difference | Qualitative difference in susceptibility (resistant vs. susceptible) |
| Conditions | In vitro assays with serine proteases (e.g., trypsin, chymotrypsin); class-level inference for D-amino acids |
Why This Matters
Ensures a longer functional lifespan for therapeutic peptides in biological systems, directly improving their potential as drug candidates.
- [1] NBInno. (2025). Fmoc-D-3,3-Diphenylalanine: Enhancing Peptide Therapeutics. View Source
